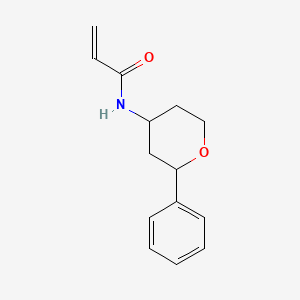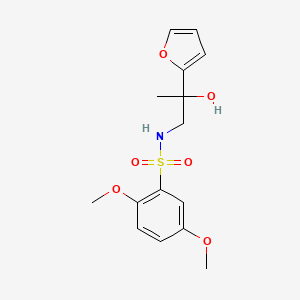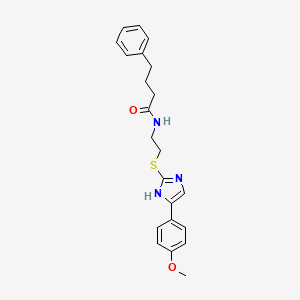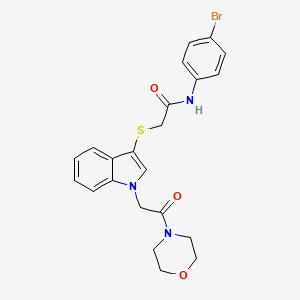![molecular formula C21H15Cl3N2O2 B2945252 2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide CAS No. 404000-90-4](/img/structure/B2945252.png)
2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dichloro groups suggest the presence of two chlorine atoms, the methoxy group indicates a methyl group attached to an oxygen atom, and the methylideneamino group suggests a double-bonded nitrogen atom attached to a carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamides, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorophenols are typically white solids that are mildly acidic .Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
Compounds similar to 2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide have been synthesized and characterized for their interaction with bacterial cells. These compounds demonstrate significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity
Research on compounds structurally related to this compound includes evaluation for anticonvulsant activities. These studies aim to understand structure-activity relationships and to identify safer alternatives to existing treatments. The exploration of anticonvulsant properties extends to various modifications and analogs, highlighting the chemical's potential for further pharmaceutical development (Scott et al., 1993).
Bactericidal Activity Against MRSA
Derivatives of the compound have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings. The research identified compounds with rapid, concentration-dependent bactericidal effects, suggesting their potential as novel antibacterial agents (Zadrazilova et al., 2015).
Serotonin Receptor Agonist for Gastrointestinal Motility
In the search for gastrointestinal motility agents, some derivatives of this chemical framework have been identified as potent serotonin 4 (5-HT4) receptor agonists. These compounds have shown favorable pharmacological profiles in enhancing gastrointestinal motility, indicating their potential for treating gastrointestinal disorders (Sonda et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-16-3-1-2-15(10-16)13-28-18-7-4-14(5-8-18)12-25-26-21(27)19-9-6-17(23)11-20(19)24/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYLUIMLUCLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)
![6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2945173.png)
![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)

![N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2945176.png)

![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)

![3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2945184.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)

